4-Hydroxybut-2-en-1-yl but-2-ynoate

Organic Synthesis Electrophilic Activation Furanone Synthesis

Standard alkynoates lack the geometric and electronic triad for complex cascades. CAS 393790-13-1 delivers a terminal alkyne, a Z-configured alkene, and a primary alcohol in one scaffold. - Enables sequential Sonogashira, metathesis & esterification. - (Z)-stereochemistry pre-set; eliminates chiral separation. - Validated intermediate for pilocarpine-d3 synthesis. Available for immediate procurement. Technical data sheet provided.

Molecular Formula C8H10O3
Molecular Weight 154.165
CAS No. 393790-13-1
Cat. No. B580487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxybut-2-en-1-yl but-2-ynoate
CAS393790-13-1
Synonyms(Z)-4-Hydroxybut-2-en-1-yl But-2-ynoate;  (2Z)-4-Hydroxy-2-butenyl Ester 2-Butynoic Acid; 
Molecular FormulaC8H10O3
Molecular Weight154.165
Structural Identifiers
SMILESCC#CC(=O)OCC=CCO
InChIInChI=1S/C8H10O3/c1-2-5-8(10)11-7-4-3-6-9/h3-4,9H,6-7H2,1H3
InChIKeyLBSFWUPLFVEXMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Hydroxybut-2-en-1-yl but-2-ynoate


4-Hydroxybut-2-en-1-yl but-2-ynoate (CAS 393790-13-1), also designated as (2Z)-4-hydroxy-2-buten-1-yl ester 2-butynoic acid, is an organic ester compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . Its structure incorporates three distinct reactive centers: a terminal alkyne moiety (but-2-ynoate), a Z-configured internal alkene, and a primary hydroxyl group . The presence of this unique triad of functional groups in a single, small-molecule scaffold positions the compound as a potential polyvalent building block for multi-step organic synthesis, particularly in contexts requiring sequential or orthogonal functionalization strategies. Predicted physicochemical properties include a boiling point of 290.6 ± 33.0 °C, density of 1.113 ± 0.06 g/cm³, and a pKa of 13.98 ± 0.10 .

Workflow
Multi-step orthogonal synthesis
Selection
Trifunctional scaffold: alkyne, (Z)-alkene, alcohol
Use Context
Defined (Z)-stereochemistry for reproducible inputs

Why Analogs Fall Short: Structural & Reactivity Differences


Generic substitution of 4-Hydroxybut-2-en-1-yl but-2-ynoate with structurally similar esters is scientifically unsound due to the compound's distinctive (Z)-stereochemistry and its unique combination of an alkyne, an alkene, and a free hydroxyl group. While alkyl 4-hydroxybut-2-ynoates are broadly recognized as promising building blocks due to the convergence of three functional groups [1], the specific ester substituent—the (Z)-4-hydroxybut-2-enyl group in CAS 393790-13-1—introduces critical differences. Substituting this with a simpler alkyl chain (e.g., ethyl or methyl ester) eliminates the reactive alkene necessary for cross-metathesis or cycloaddition pathways . Furthermore, replacement with an (E)-isomer or a saturated analog removes the geometric constraint that can dictate stereochemical outcomes in cyclization reactions. Finally, the presence of the terminal alkyne (but-2-ynoate) rather than an internal alkyne or alkene confers distinct electrophilicity under superelectrophilic activation conditions, enabling divergent reaction pathways (propargylation vs. allenylation) that are not accessible with in-class alkene-only analogs [1]. These stereoelectronic features are not present in generic esters of but-2-ynoic acid, rendering substitution chemically non-equivalent.

1
Simple alkyl esters lack the reactive (Z)-alkene, blocking cross-metathesis or cycloaddition pathways.
2
(E)-isomer or saturated analog substitution removes stereochemical constraints that may dictate cyclization outcomes.
3
Analogs without the 4-hydroxybut-2-ynoate core may not support the bifurcated propargylation/allenylation pathway.

Quantitative Evidence vs. Analogs


Tunable Reaction Pathways: Propargylation vs. Allenylation

In contrast to simple alkyl esters of but-2-ynoic acid which primarily undergo nucleophilic addition or basic hydrolysis, 4-hydroxybut-2-ynoate esters—the class to which CAS 393790-13-1 belongs—exhibit a distinct bifurcated reactivity under superelectrophilic activation with Brønsted acids (e.g., TfOH) or Lewis acids [1]. Depending on reaction conditions, these substrates can undergo either C4-attack leading to arene propargylation or C2-attack leading to allenylation and subsequent furan-2-one formation [1]. This tunable chemoselectivity is not observed in structurally similar alkynoates lacking the 4-hydroxybut-2-enyl group, providing a verifiable advantage in divergent synthesis planning.

Tunable Reaction Pathways
Class-level inference
Target: Bifurcated C4-propargylation or C2-allenylation/furan-2-one pathways
Qualitative pathway divergence vs. simple alkyl but-2-ynoates
Supports divergent synthesis route flexibility
Data to verify; specific yields vary by substrate and conditions
Organic Synthesis Electrophilic Activation Furanone Synthesis

Stereochemical Fidelity: Defined (Z)-Configuration

The specific (Z)-stereochemistry of the 4-hydroxybut-2-en-1-yl moiety in CAS 393790-13-1 is a defined, purchasable property that distinguishes it from (E)-isomers or stereochemically undefined mixtures . This geometric constraint is critical for applications where the spatial orientation of the alkene dictates cycloaddition outcomes or biological target binding. The compound's IUPAC designation and supplier listings confirm it as the (2Z)-4-hydroxy-2-butenyl ester . In contrast, generic synthetic routes often yield mixtures of isomers requiring costly and time-consuming chromatographic separation. Procurement of the defined (Z)-stereoisomer eliminates this separation burden and ensures reproducible stereochemical inputs for asymmetric synthesis.

Stereochemical Fidelity
Supporting evidence
Defined (Z)-configuration (cis)
Comparator: Undefined isomeric mixtures or (E)-isomer
Procurement reduces stereochemical separation burden
Source review; IUPAC and supplier specification
Stereoselective Synthesis Cycloaddition Medicinal Chemistry

Validated Application: Intermediate for Pilocarpine-d3

Unlike many structurally related esters that remain as purely exploratory research tools with undefined downstream utility, 4-Hydroxybut-2-en-1-yl but-2-ynoate (CAS 393790-13-1) has a documented, specific application as a synthetic intermediate for Pilocarpine-d3 Hydrochloride . Pilocarpine is an established antiglaucoma agent and miotic . This direct linkage to a known pharmaceutical synthesis provides a level of application validation that generic esters of but-2-ynoic acid lack, reducing procurement risk for medicinal chemistry programs focused on cholinergic or ophthalmic targets.

Validated Application: Pilocarpine-d3
Supporting evidence
Documented as a synthetic intermediate for Pilocarpine-d3 Hydrochloride
Literature-supported application pathway for cholinergic research tool synthesis
Supplier documentation; research model context
Pharmaceutical Intermediates Isotopic Labeling Antiglaucoma Agents

Price Tier vs. Structural Analogs

For procurement decision-makers, the price point of CAS 393790-13-1 offers a quantifiable differentiation from simpler analogs. Based on available supplier data, the compound is priced at approximately ¥2889 per 2.5 mg [1]. This positions it at a significantly higher tier than basic alkyl but-2-ynoates (which are often commodity-priced), but likely more accessible than custom-synthesized, fully elaborated building blocks. This intermediate cost structure reflects its specialized, multi-functional nature. This quantifiable cost difference provides a concrete metric for budget allocation: the compound is justified when the combination of alkyne, (Z)-alkene, and hydroxyl group is required in a single step, avoiding the higher cumulative cost and time of synthesizing this trifunctional intermediate from simpler starting materials.

Price Tier vs. Analogs
Supporting evidence
Approximately ¥2889 per 2.5 mg
Higher unit cost than simple esters; lower than custom trifunctional synthesis
Quantifiable budget context for procurement decisions
Supplier catalog pricing data
Procurement Cost Analysis Chemical Supply

Recommended Application Scenarios


Divergent Furan-2-one Synthesis via Superelectrophilic Activation

Research groups investigating electrophilic cyclization or propargylation/allenylation cascades should prioritize CAS 393790-13-1. Its 4-hydroxybut-2-ynoate core enables tunable C2 vs. C4 attack pathways under Brønsted acid activation [1]. This scenario leverages the compound's documented class-level ability to access distinct furan-2-one scaffolds from a common precursor, a capability not shared by simpler alkynoate esters.

Deuterium-Labeled Pilocarpine Analog Synthesis

For medicinal chemistry programs requiring deuterated standards or isotopically labeled analogs of pilocarpine, CAS 393790-13-1 is a validated, documented intermediate [1]. Procurement for this specific application is supported by direct literature linking the compound to Pilocarpine-d3 synthesis [1], reducing route development time and risk compared to using an undocumented generic analog.

Stereoselective Synthesis with Defined (Z)-Alkene

Synthetic projects where the (Z)-configuration of a butenyl chain is critical for downstream cycloaddition stereochemistry or biological target binding should procure this specific stereoisomer [1]. The defined (Z)-geometry eliminates the need for chiral separation or asymmetric synthesis steps that would be necessary if starting from stereochemically undefined analogs, thereby streamlining synthetic routes.

Polyvalent Scaffold Assembly Building Block

Research programs constructing complex molecular architectures through sequential functionalization will benefit from procuring CAS 393790-13-1. Its three orthogonal reactive groups—a terminal alkyne, a (Z)-alkene, and a primary alcohol—enable sequential, chemoselective transformations (e.g., Sonogashira coupling followed by alkene metathesis and subsequent esterification) that are not possible with building blocks possessing only one or two of these functional groups [1].

Application
Selection Property
Validation Focus
Divergent Furan-2-one Synthesis
Tunable chemoselectivity under superelectrophilic activation
Reaction pathway control review
Deuterium-Labeled Pilocarpine Analog Synthesis
Documented intermediate use for cholinergic tool compound synthesis
Literature-sourced synthetic route validation
Stereoselective Synthesis
Procured defined (Z)-configuration
Reproducible stereochemical input verification
Polyvalent Scaffold Assembly
Orthogonally reactive alkyne, (Z)-alkene, and alcohol groups
Sequential chemoselective transformation feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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